4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13449070
InChI: InChI=1S/C8H5ClN2O2/c9-5-2-10-3-7-4(5)1-6(11-7)8(12)13/h1-3,11H,(H,12,13)
SMILES: C1=C(NC2=CN=CC(=C21)Cl)C(=O)O
Molecular Formula: C8H5ClN2O2
Molecular Weight: 196.59 g/mol

4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid

CAS No.:

Cat. No.: VC13449070

Molecular Formula: C8H5ClN2O2

Molecular Weight: 196.59 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid -

Specification

Molecular Formula C8H5ClN2O2
Molecular Weight 196.59 g/mol
IUPAC Name 4-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Standard InChI InChI=1S/C8H5ClN2O2/c9-5-2-10-3-7-4(5)1-6(11-7)8(12)13/h1-3,11H,(H,12,13)
Standard InChI Key LBDBVFSANWWOHH-UHFFFAOYSA-N
SMILES C1=C(NC2=CN=CC(=C21)Cl)C(=O)O
Canonical SMILES C1=C(NC2=CN=CC(=C21)Cl)C(=O)O

Introduction

Structural and Chemical Properties

4-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (CAS: 1234616-15-9) is a heterocyclic compound featuring a fused pyrrole-pyridine core. Its molecular formula is C₈H₅ClN₂O₂, with a molecular weight of 196.59 g/mol. Key structural characteristics include:

  • A chlorine substituent at position 4 of the pyrrolopyridine ring.

  • A carboxylic acid group at position 2.

  • A planar aromatic system with conjugated π-electrons, enabling interactions with biological targets.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight196.59 g/mol
Density1.4 ± 0.1 g/cm³
Melting Point189–192°C (decomposes)
Solubility (Water)<0.1 mg/mL (25°C)
LogP (Partition Coefficient)1.32
pKa (Carboxylic Acid)3.5 ± 0.2

The compound’s SMILES notation is C1=C(NC2=CN=CC(=C21)Cl)C(=O)O, and its InChIKey is LBDBVFSANWWOHH-UHFFFAOYSA-N.

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves multi-step reactions:

  • Core Formation: Cyclization of pyridine derivatives with pyrrole precursors under basic conditions .

  • Chlorination: Introduction of chlorine at position 4 using reagents like sulfur dichloride or phosphorus oxychloride .

  • Carboxylation: Esterification followed by hydrolysis to yield the carboxylic acid group .

Table 2: Representative Synthesis Protocol

StepReagents/ConditionsYieldSource
14-Bromo-pyrrolopyridine + t-BuLi, CO₂73%
2Chlorination with SOCl₂ in MeOH85%
3Hydrolysis with NaOH (2M)95%

Industrial Production

Industrial methods prioritize scalability and purity:

  • Continuous Flow Reactors: Enhance yield for large-scale production.

  • Purification: Recrystallization from ethanol/water mixtures or chromatography.

Applications in Pharmaceutical Research

Kinase Inhibition

The compound is a key intermediate in synthesizing inhibitors for:

  • JAK3 (Janus Kinase 3): Modulates immune responses; derivatives show IC₅₀ values <10 nM in IL-2-dependent T-cell proliferation assays .

  • CSF-1R (Colony-Stimulating Factor-1 Receptor): Linked to anti-cancer activity in preclinical models.

Table 3: Biological Activity of Derivatives

DerivativeTargetIC₅₀ (nM)ApplicationSource
14c (Cyclohexylamide)JAK34.2Autoimmune Diseases
11k (Hydroxylated)CSF-1R12.7Solid Tumors

Drug Development

  • Lead Optimization: Structural modifications at C4 (e.g., cyclohexylamino groups) improve metabolic stability and oral bioavailability .

  • PK/PD Studies: Hydrophobic substituents reduce hepatic clearance (e.g., 11k vs. 14c: CLₜₒₜ = 12 vs. 62 mL/min/kg in rats) .

Recent Research Advancements

Computational Insights

  • WaterMap Analysis: Displacement of high-energy water molecules in JAK3’s hydrophobic pocket improves binding affinity (ΔG = −2.8 kcal/mol for 14c) .

  • Docking Studies: The carboxylic acid group forms hydrogen bonds with Glu903 and Leu905 in JAK3’s hinge region .

Preclinical Data

  • In Vivo Efficacy: 11k reduced tumor volume by 68% in a murine xenograft model (50 mg/kg, oral).

  • Toxicity Profile: No significant cardiotoxicity observed at therapeutic doses .

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